N-(1,1,1-trifluoro-4-hydroxy-5,5-dimethylhexan-2-yl)carbamate

Description

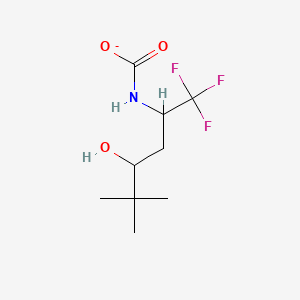

N-(1,1,1-Trifluoro-4-hydroxy-5,5-dimethylhexan-2-yl)carbamate is a fluorinated carbamate derivative characterized by a hexan-2-yl backbone substituted with trifluoromethyl, hydroxyl, and dimethyl groups.

Properties

Molecular Formula |

C9H15F3NO3- |

|---|---|

Molecular Weight |

242.22 g/mol |

IUPAC Name |

N-(1,1,1-trifluoro-4-hydroxy-5,5-dimethylhexan-2-yl)carbamate |

InChI |

InChI=1S/C9H16F3NO3/c1-8(2,3)6(14)4-5(9(10,11)12)13-7(15)16/h5-6,13-14H,4H2,1-3H3,(H,15,16)/p-1 |

InChI Key |

QWJJNWGXHSWQHA-UHFFFAOYSA-M |

Canonical SMILES |

CC(C)(C)C(CC(C(F)(F)F)NC(=O)[O-])O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1,1-trifluoro-4-hydroxy-5,5-dimethylhexan-2-yl)carbamate typically involves the reaction of 1,1,1-trifluoro-4-hydroxy-5,5-dimethylhexan-2-one with an appropriate carbamoylating agent. Commonly used agents include isocyanates or carbamoyl chlorides. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the by-products and facilitate the formation of the carbamate linkage.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis process. Purification steps, including crystallization or chromatography, are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(1,1,1-trifluoro-4-hydroxy-5,5-dimethylhexan-2-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carbamate group can be reduced to an amine.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of amines.

Substitution: Formation of substituted carbamates or other derivatives.

Scientific Research Applications

N-(1,1,1-trifluoro-4-hydroxy-5,5-dimethylhexan-2-yl)carbamate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor or modulator.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of N-(1,1,1-trifluoro-4-hydroxy-5,5-dimethylhexan-2-yl)carbamate involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The carbamate moiety can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The Pharmacopeial Forum (2017) documents several thiazolylmethylcarbamate analogs, which share carbamate functionality but differ in backbone and substituent composition. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Key Structural and Functional Insights

Backbone Variability :

- The target compound features a linear hexan backbone with trifluoromethyl and dimethyl groups, favoring rigidity and hydrophobic interactions. In contrast, analogs like Compound l and m incorporate diphenylhexane backbones , introducing aromaticity and conformational flexibility .

Substituent Effects :

- Trifluoromethyl vs. Thiazolylmethyl : The CF₃ group in the target enhances electron-withdrawing effects and metabolic resistance compared to thiazolylmethyl’s aromatic heterocycle, which may improve target binding in biological systems.

- Hydroxyl vs. Hydroperoxy : The target’s hydroxyl group is less reactive than the hydroperoxy group in Compound m , which could participate in redox reactions or degradation pathways .

Functional Group Diversity :

- Carbamate vs. Ureido Linkages : While the target relies solely on carbamate functionality, analogs like Compound m integrate methylureido linkages , expanding hydrogen-bonding and steric profiles.

Research Implications and Limitations

- SHELX in Structural Analysis : The crystallographic refinement software SHELX is widely used for small-molecule structure determination, suggesting that the target compound’s conformation and intermolecular interactions (e.g., H-bonding via hydroxyl/carbamate groups) could be elucidated using this tool.

- However, the absence of explicit bioactivity or stability data for the target compound limits direct functional comparisons.

Biological Activity

N-(1,1,1-trifluoro-4-hydroxy-5,5-dimethylhexan-2-yl)carbamate is a synthetic compound that has garnered attention in various fields of biological research due to its unique chemical structure and potential applications. This article aims to explore the biological activity of this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Formula :

- Molecular Weight : 196.1669 g/mol

- CAS Number : 22767-90-4

The structural representation includes a carbamate functional group linked to a trifluorinated and hydroxylated alkyl chain, which contributes to its biological properties.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Enzyme Inhibition : Preliminary studies suggest that the compound can inhibit certain enzymes involved in metabolic pathways. For instance, it may act as a non-covalent inhibitor of acetylcholinesterase (AChE), an enzyme critical for neurotransmission.

- Antimicrobial Activity : The compound has shown potential antimicrobial properties against various strains of bacteria. Its effectiveness is believed to stem from its ability to disrupt bacterial cell membranes or interfere with metabolic processes.

- Antioxidant Properties : The presence of hydroxyl groups in its structure may confer antioxidant capabilities, enabling the compound to scavenge free radicals and mitigate oxidative stress.

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of this compound:

| Biological Activity | IC50 Value (µM) | Reference |

|---|---|---|

| AChE Inhibition | 27.04 - 106.75 | |

| Antibacterial Activity | MIC 125 - 250 | |

| Antioxidant Activity | TBD | TBD |

Case Studies

Several case studies have highlighted the efficacy of this compound:

-

Study on AChE Inhibition :

- Researchers synthesized derivatives of this compound and evaluated their inhibitory effects on AChE. The findings indicated that some derivatives exhibited IC50 values lower than commercially available inhibitors like rivastigmine, suggesting enhanced potency.

-

Antimicrobial Efficacy :

- A study assessed the antimicrobial activity against Mycobacterium tuberculosis and other nontuberculous mycobacteria. The results demonstrated that the compound effectively inhibited bacterial growth at concentrations ranging from 125 µM to 250 µM.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.